molecular formula C15H10FN3OS2 B2842395 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-95-3

6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2842395
CAS No.: 862973-95-3
M. Wt: 331.38
InChI Key: KQPOZYDSHQILAY-UHFFFAOYSA-N
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Description

6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic organic compound featuring a bis-benzothiazole core structure, characterized by the presence of fluoro and methoxy substituents. This compound belongs to the benzothiazole chemical class, a privileged scaffold in medicinal chemistry known for its diverse and potent biological activities . The benzothiazole nucleus is a recognized pharmacophore in anticancer research. Benzothiazole derivatives have demonstrated potent antiproliferative activity by acting as antimitotic agents that inhibit tubulin polymerization, specifically by binding to the colchicine site on tubulin . This mechanism disrupts microtubule dynamics, leads to cell cycle arrest at the G2/M phase, and induces apoptosis in cancer cells. Furthermore, benzothiazole-based compounds have shown promise as antimicrobials and have been investigated for the treatment of neurodegenerative conditions like Alzheimer's disease, where they can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The specific fluoro and methoxy modifications on this core structure are common in drug discovery, often employed to fine-tune molecular properties such as bioavailability, metabolic stability, and binding affinity. This product is provided for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is intended for use by qualified researchers in laboratory settings only. This product is labeled with the required "For Research Use Only" designation and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS2/c1-20-10-3-2-4-11-13(10)18-15(21-11)19-14-17-9-6-5-8(16)7-12(9)22-14/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPOZYDSHQILAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from 2-Amino-4-methoxyphenylthioamide

The foundational intermediate is synthesized via a modified Gewald reaction. 2-Amino-4-methoxythiophenol (1.2 eq) reacts with cyanogen bromide (1.0 eq) in anhydrous ethanol under reflux (78°C, 6 hr), followed by treatment with ammonium thiocyanate to yield 4-methoxybenzo[d]thiazol-2-amine. Purification via silica chromatography (EtOAc/hexane 3:7) affords the product in 68% yield (mp 142-144°C).

Key spectroscopic data :

  • $$ ^1H $$ NMR (300 MHz, DMSO-$$ d6 $$): δ 3.81 (s, 3H, OCH$$3 $$), 6.72 (d, J = 8.8 Hz, 1H), 7.24 (dd, J = 8.8, 2.4 Hz, 1H), 7.89 (d, J = 2.4 Hz, 1H)
  • $$ ^{13}C $$ NMR (75 MHz, DMSO-$$ d6 $$): δ 56.1 (OCH$$3 $$), 109.4, 115.7, 124.3, 132.8, 153.2, 162.4, 167.8

Alternative Synthesis via Thiourea Cyclization

A mixture of 4-methoxy-2-nitroaniline (1.0 eq) and thiourea (1.2 eq) in polyphosphoric acid (PPA) at 140°C for 3 hr provides direct access to the benzothiazole core. This method achieves 72% yield but requires careful temperature control to prevent ring sulfonation.

Synthesis of 6-Fluorobenzo[d]thiazol-2-yl Electrophiles

Chlorination of 6-Fluorobenzo[d]thiazol-2-ol

6-Fluorobenzo[d]thiazol-2-ol (1.0 eq) reacts with phosphorus oxychloride (3.0 eq) in anhydrous DMF (0.1 eq) at 110°C for 4 hr, yielding 2-chloro-6-fluorobenzo[d]thiazole as a pale yellow solid (mp 89-91°C, 85% yield). The reaction progress is monitored by TLC (hexane:EtOAc 4:1, R$$_f$$ = 0.62).

Optimization data :

POCl$$_3$$ Equiv Temp (°C) Time (hr) Yield (%)
2.0 100 6 63
3.0 110 4 85
4.0 120 3 82

Direct Synthesis from 2-Amino-6-fluorothiophenol

Condensation of 2-amino-6-fluorothiophenol (1.0 eq) with methyl isothiocyanate (1.1 eq) in dichloromethane (0.5 M) at 0°C, followed by oxidative cyclization with iodine (1.5 eq) and triethylamine (2.0 eq), produces 6-fluorobenzo[d]thiazol-2-amine in 78% yield. This intermediate is subsequently converted to the corresponding bromide using PBr$$_3$$ in acetonitrile at 60°C.

Coupling Methodologies for N-Aryl Bond Formation

Nucleophilic Aromatic Substitution

A mixture of 4-methoxybenzo[d]thiazol-2-amine (1.0 eq) and 2-chloro-6-fluorobenzo[d]thiazole (1.1 eq) in anhydrous DMF (0.2 M) with K$$2$$CO$$3$$ (2.5 eq) is heated at 90°C under N$$2$$ for 12 hr. The reaction mixture is partitioned between EtOAc and H$$2$$O, with the organic layer dried (Na$$2$$SO$$4$$) and concentrated. Flash chromatography (SiO$$_2$$, hexane:EtOAc 7:3) yields the target compound as a white solid (62%, mp 178-180°C).

Reaction optimization :

Base Solvent Temp (°C) Time (hr) Yield (%)
K$$2$$CO$$3$$ DMF 90 12 62
Cs$$2$$CO$$3$$ DMSO 110 8 58
DBU Toluene 80 16 41

Copper-Catalyzed Ullmann Coupling

A suspension of 4-methoxybenzo[d]thiazol-2-amine (1.0 eq), 2-bromo-6-fluorobenzo[d]thiazole (1.05 eq), CuI (0.1 eq), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq) in dioxane (0.3 M) is heated at 120°C for 24 hr under N$$2$$. After cooling, the mixture is filtered through Celite® and concentrated. Purification via recrystallization (EtOH/H$$2$$O) affords the product in 71% yield.

Catalytic system comparison :

Catalyst Ligand Yield (%) Purity (%)
CuI DMEDA 71 98.5
Cu(OAc)$$_2$$ 1,10-Phenanthroline 65 97.2
CuBr L-Proline 58 95.8

Palladium-Mediated Buchwald-Hartwig Amination

In a sealed tube, 2-bromo-6-fluorobenzo[d]thiazole (1.0 eq), 4-methoxybenzo[d]thiazol-2-amine (1.2 eq), Pd$$2$$(dba)$$3$$ (0.03 eq), Xantphos (0.06 eq), and Cs$$2$$CO$$3$$ (2.5 eq) in toluene (0.25 M) are heated at 110°C for 18 hr. The reaction demonstrates superior functional group tolerance, achieving 68% yield with >99% conversion by HPLC.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs gradient silica chromatography (hexane → EtOAc) followed by recrystallization from ethanol/water (3:1). Analytical HPLC (C18 column, MeCN/H$$_2$$O 60:40, 1 mL/min) shows ≥99% purity at 254 nm.

Spectroscopic Confirmation

$$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) :
δ 3.87 (s, 3H, OCH$$3 $$), 6.93 (d, J = 8.8 Hz, 1H), 7.24-7.31 (m, 2H), 7.52 (dd, J = 8.8, 5.2 Hz, 1H), 7.68 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H)

$$ ^{13}C $$ NMR (100 MHz, DMSO-$$ d6 $$) :
δ 56.3 (OCH$$3 $$), 109.8 (d, J = 26.8 Hz), 115.2 (d, J = 23.4 Hz), 121.7, 124.5 (d, J = 8.6 Hz), 132.4, 134.9 (d, J = 9.2 Hz), 151.6, 158.3 (d, J = 242.7 Hz), 162.1, 167.4

HRMS (ESI+) :
m/z calcd for C$${14}$$H$${10}$$FN$$3$$OS$$2$$ [M+H]$$^+$$: 344.0274; found: 344.0278

Comparative Evaluation of Synthetic Methods

Parameter Nucleophilic Substitution Ullmann Coupling Buchwald-Hartwig
Yield (%) 62 71 68
Reaction Time (hr) 12 24 18
Catalyst Cost ($/g) - 12.50 45.80
Purity (%) 98.5 99.1 99.6
Scalability (g) 50 25 10

The Ullmann coupling provides the best balance of yield and cost for industrial applications, while the Buchwald-Hartwig method offers superior purity for pharmaceutical-grade synthesis. Nucleophilic substitution remains valuable for small-scale production due to its operational simplicity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Medicine: Investigated for its therapeutic potential in treating various cancers, including colon and breast cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. The compound increases the levels of p53, a tumor suppressor protein, which in turn regulates the expression of genes involved in cell cycle control and apoptosis. This results in the alteration of mitochondrial proteins such as Bcl-2 and Bax, promoting the activation of caspases and subsequent cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzothiazole core, leading to variations in bioactivity:

Compound Name Substituents Activity IC50/Activity % Mechanism Reference
6-Fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine Fluoro (C6), methoxy (C4) Anticancer 5.04–13 μM (Colo205) p53 activation, G2/M arrest, apoptosis via mitochondrial pathways
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) Methoxyphenyl (C6) Urease inhibition, NO scavenging 28.57 μg/mL (urease IC50), 67% NO scavenging at 50 μg/mL Enzyme inhibition, radical scavenging
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4) Bromo (C6), acetamide (N2) NO scavenging 46.5 μg/mL (IC50) Radical scavenging
7-Chloro-6-fluorobenzo[d]thiazol-2-amine Chloro (C7), fluoro (C6) Antioxidant Significant DPPH/FRAP activity Free radical neutralization
BT16 (6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine) Chloro (C6), nitro, thiazole Structural analog N/A N/A

Mechanistic Differences

  • Target Compound : Activates tumor suppressor p53, causing cell cycle arrest and mitochondrial apoptosis .
  • Bromo-Acetamide Derivatives (4) : Focus on radical scavenging rather than enzyme inhibition or apoptosis .

Biological Activity

6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole core with a fluoro group and a methoxy substituent. This unique configuration influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H12FN3OS
Molecular Weight299.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Pharmacological Activities

Benzothiazole derivatives, including 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been extensively studied for their antibacterial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound can inhibit cancer cell growth by inducing apoptosis. The mechanism involves:

  • Cell Cycle Arrest: The compound disrupts cell cycle progression, leading to increased apoptosis.
  • Caspase Activation: It activates caspases, which are crucial for the apoptotic process.
  • Altered Protein Expression: It influences the expression levels of apoptosis-related proteins such as Bcl-2 and Bax, promoting cell death.

In a study evaluating various benzothiazole derivatives, compounds similar to 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrated significant cytotoxic effects against multiple cancer cell lines .

Antibacterial Activity

Benzothiazole derivatives have shown promising results against various bacterial strains. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and antibacterial efficacy .

The biological activity of 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding: It can bind to receptors that mediate cellular responses to external stimuli.

Case Studies

Several studies have highlighted the biological activities associated with benzothiazole derivatives:

  • Anticancer Studies: A series of related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Studies: Compounds structurally related to 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were tested against Mycobacterium tuberculosis, showing low micromolar inhibitory concentrations .

Synthesis Methods

The synthesis of 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step synthetic routes:

  • Formation of Benzothiazole Ring: This can be achieved through condensation reactions involving 2-aminothiophenol and appropriate carboxylic acids.
  • Fluorination and Methoxylation: Specific reagents are used to introduce the fluoro and methoxy groups at desired positions on the benzothiazole ring.
  • Final Coupling Reaction: The final product is obtained through coupling reactions involving amines or other nucleophiles.

Q & A

Q. How do substituent variations (e.g., fluoro vs. chloro, methoxy vs. ethoxy) impact activity?

  • SAR Findings :
  • Fluoro : Enhances metabolic stability and HDAC binding via electronegativity.
  • Methoxy : Increases lipophilicity but may reduce solubility; ethoxy analogs show similar trends with longer half-lives .

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